Cas no 869318-90-1 (4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one)

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one structure
869318-90-1 structure
Product Name:4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
Numero CAS:869318-90-1
MF:C13H15F3O
MW:244.252814531326
CID:1082401
Update Time:2025-05-23

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
    • 4-methyl-1-[4-(trifluoromethyl)phenyl]-1-Pentanone
    • 4-Methyl-1-[4-(trifluoromethyl)phenyl]-1-pentanone (ACI)
    • Inchi: 1S/C13H15F3O/c1-9(2)3-8-12(17)10-4-6-11(7-5-10)13(14,15)16/h4-7,9H,3,8H2,1-2H3
    • Chiave InChI: ROHCWUUJCPYTBZ-UHFFFAOYSA-N
    • Sorrisi: O=C(CCC(C)C)C1C=CC(C(F)(F)F)=CC=1

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Alichem
A019124355-5g
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
5g
$1057.00 2023-08-31
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-1491-10g
4-methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
10g
$1300 2023-09-07
Chemenu
CM244101-1g
4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
869318-90-1 95%
1g
$912 2023-03-05
A2B Chem LLC
AH97729-250mg
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95%
250mg
$166.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401443-250mg
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95+%
250mg
¥7044.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1401443-1g
4-Methyl-1-(4-(trifluoromethyl)phenyl)pentan-1-one
869318-90-1 95+%
1g
¥16463.00 2024-04-27
1PlusChem
1P00H45D-250mg
4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one
869318-90-1 95%
250mg
$192.00 2024-04-21

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Copper(I)-catalyzed site-selective C(sp3)-H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T
Jin, Jianwen; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Regioselective introduction of vinyl trifluoromethylthioether to remote unactivated C(sp3)-H bonds via radical translocation cascade
Wu, Shuo; et al, Science China: Chemistry, 2019, 62(11), 1507-1511

Metodo di produzione 3

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Radical heteroarylation of unactivated remote C(sp3)-H bonds via intramolecular heteroaryl migration
Cao, Zhu; et al, Organic Chemistry Frontiers, 2021, 8(22), 6395-6399

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 3 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Relay C-H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones
Liu, Qing-Peng; et al, ACS Catalysis, 2023, 13(9), 5795-5807

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Triethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  12 h, rt
1.2 Reagents: Water
2.1 Solvents: Tetrahydrofuran ;  0 °C; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Copper(I)-catalyzed site-selective C(sp3)-H bond chlorination of ketones, (E)-enones and alkylbenzenes by dichloramine-T
Jin, Jianwen; et al, Nature Communications, 2021, 12(1),

Metodo di produzione 6

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Riferimento
Relay C-H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones
Liu, Qing-Peng; et al, ACS Catalysis, 2023, 13(9), 5795-5807

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iminyl radical-triggered relay annulation for the construction of bridged aza-tetracycles bearing four contiguous stereogenic centers
Jiang, Kun; et al, Chemical Science, 2022, 13(24), 7283-7288

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  overnight, 0 °C; 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Riferimento
Radical heteroarylation of unactivated remote C(sp3)-H bonds via intramolecular heteroaryl migration
Cao, Zhu; et al, Organic Chemistry Frontiers, 2021, 8(22), 6395-6399

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Remote C(sp3)-H vinylation via radical-mediated consecutive fission of C-H and C-C bonds
Niu, Tao; et al, Organic Chemistry Frontiers, 2020, 7(19), 2981-2985

Metodo di produzione 10

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
1.3 Reagents: Dess-Martin periodinane Solvents: Dichloromethane ;  rt
Riferimento
Regioselective Sulfonylvinylation of the Unactivated C(sp3)-H Bond via a C-Centered Radical-Mediated Hydrogen Atom Transfer (HAT) Process
Yang, Shan; et al, Organic Letters, 2019, 21(12), 4837-4841

Metodo di produzione 11

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  0 °C; 1 - 2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane
Riferimento
Remote C(sp3)-H vinylation via radical-mediated consecutive fission of C-H and C-C bonds
Niu, Tao; et al, Organic Chemistry Frontiers, 2020, 7(19), 2981-2985

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: 1,1′-Carbonyldiimidazole Solvents: Dichloromethane ;  1 h, rt
1.2 rt; 48 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → rt; 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Iminyl radical-triggered relay annulation for the construction of bridged aza-tetracycles bearing four contiguous stereogenic centers
Jiang, Kun; et al, Chemical Science, 2022, 13(24), 7283-7288

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Raw materials

4-Methyl-1-[4-(trifluoromethyl)phenyl]pentan-1-one Preparation Products

Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.